5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione typically involves the bromination of a precursor pyrimidine compound. One common method is:
Starting Material: 3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products can include alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral or anticancer drugs.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Another brominated pyrimidine with similar reactivity.
3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione: The non-brominated precursor of the compound .
6-Phenoxypyrimidine-2,4(1H,3H)-dione: A simpler pyrimidine derivative without the methyl and bromo substituents.
Uniqueness
5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and phenoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
81077-93-2 |
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Molecular Formula |
C11H9BrN2O3 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
5-bromo-3-methyl-6-phenoxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-10(15)8(12)9(13-11(14)16)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16) |
InChI Key |
YOMDMTPNANWYGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
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